Sodium 5-nitropyridine-2-sulfinate
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Overview
Description
Sodium 5-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a nitro group at the 5-position and a sulfinate group at the 2-position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-2-sulfinate typically involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This can be achieved using various oxidizing agents such as sodium periodate, potassium permanganate, or bleach in aqueous conditions . The reaction conditions are carefully controlled to ensure selective oxidation and high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly oxidizing agents and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-nitropyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: 5-nitropyridine-2-sulfonic acid.
Reduction: 5-aminopyridine-2-sulfinate.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
Sodium 5-nitropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-nitropyridine-2-sulfinate involves its ability to donate sulfonyl groups in chemical reactions. The nitro group can undergo reduction to form reactive intermediates that participate in various pathways. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfinate groups on the pyridine ring .
Comparison with Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 5-nitropyridine-2-sulfinate is unique due to the presence of both a nitro and a sulfinate group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, sodium nitrobenzenesulfinate lacks the pyridine ring, which limits its reactivity in certain contexts .
Properties
Molecular Formula |
C5H3N2NaO4S |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
sodium;5-nitropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-2-5(6-3-4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
YHKLBNANHGOCSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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